3-Bromo-2-chloropyridine
Overview
Description
3-Bromo-2-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the field of heterocyclic chemistry, where it is used to create complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of derivatives from 3-bromo-2-chloropyridine involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction. This is exemplified in the formation of bromo(methylthio)pyridines, which are precursors to thienopyridines. The SNAr reaction is performed with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization to yield the desired thienopyridines .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-chloropyridine derivatives has been studied using X-ray diffraction (XRD) and spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data . The crystal structure of related compounds has been determined, revealing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
3-Bromo-2-chloropyridine undergoes various chemical reactions, including carbon-carbon coupling reactions, which are fundamental in organic synthesis. The halogen atoms on the pyridine ring can react with different reagents to form diverse products. For instance, halogenation reactions with elemental halogen can lead to mono- or dihalogenated thienopyridines . The presence of halogens also facilitates further functionalization through reactions with organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-chloropyridine and its derivatives have been characterized through experimental and computational methods. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to assign the vibrational modes of the molecules . Computational studies have provided insights into the electronic structure, including HOMO-LUMO analyses, and have predicted the nonlinear optical properties and potential bioactivity of the molecules . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for related compounds .
Relevant Case Studies
Case studies involving 3-bromo-2-chloropyridine derivatives demonstrate their utility in synthesizing biologically active compounds. For example, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and its biological activity against bacteria and fungus highlight the potential pharmaceutical applications of these derivatives . Additionally, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold showcases the versatility of halogenated pyridines in generating diverse chemical libraries .
Scientific Research Applications
Selective Amination Catalysis
3-Bromo-2-chloropyridine has been utilized in selective amination processes. For instance, it is catalyzed by a palladium-Xantphos complex to yield 5-amino-2-chloropyridine with high efficiency and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Spectroscopy and Structural Analysis
This compound has been studied using vibrational spectroscopy techniques like infrared and Raman spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand its molecular structure and compare it to other halopyridines (Boopalachandran, Sheu, & Laane, 2012).
Microwave-Assisted Amination
Innovative microwave-assisted amination methods have been developed using 3-Bromo-2-chloropyridine. This approach has shown superior conversion and yield rates compared to conventional heating conditions (Kim et al., 2010).
Halogen/Halogen Displacement Studies
Studies on halogen/halogen displacement in pyridines, including 3-Bromo-2-chloropyridine, have been conducted to understand the reactivity and substitution patterns in these compounds (Schlosser & Cottet, 2002).
Synthesis of Thienopyridines
3-Bromo-2-chloropyridine is a key precursor in the synthesis of various thienopyridines, a process that involves nucleophilic aromatic substitution and halocyclization reactions (Begouin, Peixoto, & Queiroz, 2013).
Adsorptive Separation
The compound has been used in studies focusing on the adsorptive separation of halopyridine isomers, showcasing its potential in purification and separation processes (Sheng et al., 2020).
Hydrodehalogenation Research
Research into the hydrodehalogenation of halopyridines, including 3-Bromo-2-chloropyridine, has provided insights into the chemical behavior and reaction pathways of these compounds (Gurovets, Sharf, & Belen'kii, 1985).
Safety And Hazards
3-Bromo-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-Bromo-2-chloropyridine are not mentioned in the available resources, it’s clear that this compound is a valuable intermediate in organic synthesis and life science research . Its potential applications in pharmaceuticals, agrochemicals, and dyestuff field suggest that it will continue to be an area of interest in future research .
properties
IUPAC Name |
3-bromo-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNIWBNWMFBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351220 | |
Record name | 3-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloropyridine | |
CAS RN |
52200-48-3 | |
Record name | 3-Bromo-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.